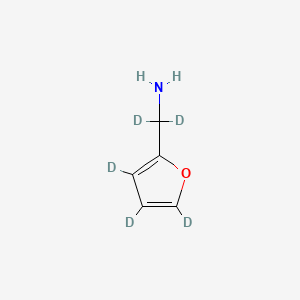

Furfuryl-d5-amine

Beschreibung

Furfuryl-d5-amine (CAS [1219799-26-4], molecular weight 102.15) is a deuterated derivative of furfurylamine, where five hydrogen atoms are replaced with deuterium. This compound is classified as a flammable, corrosive liquid and is primarily used in specialized research applications, such as isotopic labeling for nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry studies. Its high isotopic purity (98 atom % D) ensures minimal interference from non-deuterated analogs in analytical workflows .

Eigenschaften

Molekularformel |

C5H7NO |

|---|---|

Molekulargewicht |

102.15 g/mol |

IUPAC-Name |

dideuterio-(3,4,5-trideuteriofuran-2-yl)methanamine |

InChI |

InChI=1S/C5H7NO/c6-4-5-2-1-3-7-5/h1-3H,4,6H2/i1D,2D,3D,4D2 |

InChI-Schlüssel |

DDRPCXLAQZKBJP-QUWGTZMWSA-N |

Isomerische SMILES |

[2H]C1=C(OC(=C1[2H])C([2H])([2H])N)[2H] |

Kanonische SMILES |

C1=COC(=C1)CN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Furfuryl-d5-amin kann durch reduktive Aminierung von Furfural-d5 synthetisiert werden. Der Prozess beinhaltet die Reaktion von Furfural-d5 mit Ammoniak (NH3) und Wasserstoff (H2) in Gegenwart eines Katalysators. Zu den gängigen Katalysatoren gehören Nickel (Ni) oder Kobalt (Co) auf Siliciumdioxid (SiO2) oder anderen geeigneten Trägermaterialien .

Industrielle Produktionsmethoden

Die industrielle Produktion von Furfuryl-d5-amin folgt in der Regel dem gleichen reduktiven Aminierungsweg, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung robuster Katalysatoren, die industriellen Bedingungen standhalten und hohe Ausbeuten liefern können. Die Katalysatoren sind oft magnetisch rückgewinnbar und wiederverwendbar, wodurch der Prozess nachhaltiger wird .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Furfuryl-d5-amin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann zu Furfural-d5 oder anderen oxidierten Derivaten oxidiert werden.

Reduktion: Es kann zu gesättigten Aminen reduziert werden.

Substitution: Es kann Substitutionsreaktionen eingehen, bei denen die Aminogruppe durch andere funktionelle Gruppen ersetzt wird.

Gängige Reagenzien und Bedingungen

Oxidation: Zu den gängigen Oxidationsmitteln gehören Wasserstoffperoxid (H2O2) und Kaliumpermanganat (KMnO4).

Reduktion: Wasserstoffgas (H2) in Gegenwart eines Metallkatalysators wird üblicherweise verwendet.

Substitution: Verschiedene Halogenierungsmittel und Nukleophile können für Substitutionsreaktionen verwendet werden.

Hauptprodukte

Oxidation: Furfuryl-d5-amin kann zu Furfural-d5 oxidiert werden.

Reduktion: Die Reduktion kann zu gesättigten Aminen führen.

Substitution: Substitutionsreaktionen können eine Vielzahl von funktionalisierten Derivaten ergeben.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den Furfuryl-d5-amin seine Wirkung entfaltet, hängt von der jeweiligen Reaktion oder Anwendung ab. Bei der reduktiven Aminierung beinhaltet der Mechanismus die Bildung eines Imin-Zwischenprodukts, das anschließend zum Amin reduziert wird. Die Deuteriumatome sorgen für Stabilität und ermöglichen detaillierte mechanistische Studien.

Wirkmechanismus

The mechanism by which furfuryl-d5-amine exerts its effects depends on the specific reaction or application. In reductive amination, the mechanism involves the formation of an imine intermediate, which is subsequently reduced to the amine. The deuterium atoms provide stability and allow for detailed mechanistic studies .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Deuterated Furan Derivatives

Furfuryl-d5-amine belongs to a family of deuterated furan-based compounds. Key comparisons include:

| Compound | CAS Number | Molecular Weight | Purity (Atom % D) | Price (0.1 g) | Hazards |

|---|---|---|---|---|---|

| This compound | [1219799-26-4] | 102.15 | 98% | $650 | Flammable, Corrosive |

| Furfural-d4 | [1219803-80-1] | 100.11 | 98% | $325 | Toxic, Flammable |

| 2-Furoic-d3 Acid | [40073-83-4] | 115.10 | 98% | $260 | Non-hazardous |

Key Differences :

- Applications : this compound’s amine group makes it reactive in coupling reactions, unlike Furfural-d4 (an aldehyde) or 2-Furoic-d3 Acid (a carboxylic acid).

- Hazard Profile: this compound’s corrosivity distinguishes it from the non-hazardous 2-Furoic-d3 Acid .

Substituted Furan-Amines

[2-(3,4-Dimethoxy-phenyl)-ethyl]-(5-methyl-furan-2-ylmethyl)-amine (CAS [626216-00-0])

This compound features a methoxy-substituted phenyl group and a methyl-furan moiety. Unlike this compound, it lacks deuterium but is used as an impurity reference standard in pharmaceutical research. The methoxy groups enhance its solubility in polar solvents, whereas this compound’s deuterium labeling prioritizes isotopic tracing .

(5-Bromofuran-2-yl)methylamine

This brominated and trifluoromethyl-substituted analog exhibits distinct electronic properties due to bromine’s electronegativity and fluorine’s inductive effects. Such substitutions increase molecular weight (334.13 vs. 102.15 for this compound) and alter reactivity, making it more suited for halogen-bonding studies compared to isotopic applications .

Butan-2-yl({[5-(4-fluorophenyl)furan-2-yl]methyl})amine

The fluorophenyl group introduces aromatic fluorine, which stabilizes the compound via resonance effects. This contrasts with this compound’s deuterium, which primarily impacts kinetic isotope effects rather than electronic structure. The molecular weight (247.31) and branched alkyl chain also differentiate its pharmacokinetic behavior .

Fluorinated Amines (Non-Deuterated)

Compounds like 5-(4-fluorophenyl)-1H-imidazol-2-amine (CAS [618098-41-2], MW 267.31) highlight the role of fluorine in medicinal chemistry. Fluorine enhances bioavailability and metabolic stability, whereas deuterium in this compound extends the half-life of C-D bonds in metabolic pathways .

Analytical Considerations

Chemical analyses, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC), are critical for distinguishing this compound from non-deuterated analogs. Deuterium incorporation shifts retention times and fragmentation patterns, enabling precise identification .

Biologische Aktivität

Furfuryl-d5-amine, a deuterated derivative of furfurylamine, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, antioxidant effects, and implications in medicinal chemistry.

Chemical Structure and Properties

This compound is derived from furfural, a compound commonly used in the synthesis of various furan derivatives. The chemical structure includes an amine functional group that contributes to its biological activity. The presence of deuterium (d5) enhances the stability and tracking of the compound in biological studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of furan derivatives, including this compound. Research indicates that compounds with furan rings exhibit significant activity against various bacterial strains. For instance:

- Activity Against Gram-positive Bacteria : Furan derivatives have shown effectiveness against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

- Mechanisms of Action : The antimicrobial action is believed to stem from the ability to disrupt microbial cell membranes and inhibit essential enzymes involved in bacterial growth .

Antioxidant Properties

This compound may also exhibit antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. The antioxidant activity is primarily attributed to the electron-rich furan ring that can scavenge free radicals:

- Scavenging Activity : Studies suggest that furan derivatives can effectively reduce oxidative damage by neutralizing reactive oxygen species (ROS) .

- Cell Protection : In vitro experiments have demonstrated that furan compounds can protect cells from oxidative stress-induced damage, enhancing cell viability under stress conditions .

Case Studies and Research Findings

Several case studies have investigated the biological activities of furan derivatives, providing insights into their potential therapeutic applications:

- Anti-inflammatory Effects : Furan derivatives have been shown to modulate inflammatory pathways by inhibiting cyclooxygenase enzymes, which are pivotal in prostaglandin synthesis. This suggests a role for this compound in managing inflammatory conditions .

- Cytotoxicity Studies : Research evaluating cytotoxic effects on cancer cell lines indicates that certain furan derivatives possess selective toxicity towards cancer cells while sparing normal cells. This selectivity is vital for developing targeted cancer therapies .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.